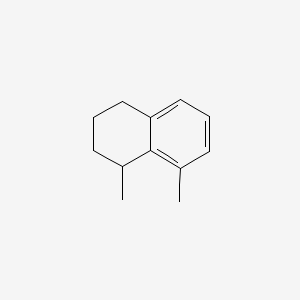

1,8-Dimethyltetralin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Dimethyltetralin can be synthesized through the acid-catalyzed cyclization of alkenylbenzene feedstocks. One common method involves the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene in a liquid phase reaction. The desired dimethyltetralin is removed from the reaction mixture by distillation simultaneously with the addition of the feedstock .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of distillation reactors. The process typically includes the cyclization of specific alkenylbenzene feedstocks under acidic conditions, followed by the removal of the product through distillation .

Analyse Des Réactions Chimiques

Dehydrogenation to Dimethylnaphthalenes

Dehydrogenation of 1,8-dimethyltetralin under catalytic conditions yields dimethylnaphthalenes, which are industrially valuable as precursors for polymers, dyes, and pharmaceuticals . This reaction occurs via the removal of hydrogen atoms from the tetralin ring, forming aromatic naphthalene derivatives.

Reaction Conditions and Catalysts

Key Findings :

-

Noble metal catalysts (Pt, Pd) exhibit superior activity and selectivity compared to transition metal systems .

-

Liquid-phase dehydrogenation avoids coking and maintains catalyst longevity .

-

Removing hydrogen gas during the reaction shifts equilibrium toward product formation, achieving >90% conversion in continuous reactors .

Isomerization of Dehydrogenation Products

The dimethylnaphthalenes produced from dehydrogenation undergo isomerization to yield thermodynamically favored isomers. For example, 1,8-dimethylnaphthalene isomerizes to 2,7-dimethylnaphthalene using acidic zeolites .

Isomerization Performance

| Catalyst | Temperature (°C) | Time (h) | Feedstock Isomer | Product Isomer | Selectivity (%) |

|---|---|---|---|---|---|

| H-beta zeolite | 200 | 4 | 1,8-dimethylnaphthalene | 2,7-dimethylnaphthalene | 89 |

| Ultrastable Y-type zeolite | 180 | 6 | 1,5-dimethylnaphthalene | 2,6-dimethylnaphthalene | 78 |

Mechanistic Insight :

Isomerization proceeds via acid-catalyzed hydride shifts, with zeolites providing Brønsted acid sites to stabilize carbocation intermediates .

Oxidation Reactions

Controlled oxidation of this compound yields functionalized intermediates such as ketones or carboxylic acids. For example:

-

Alkaline permanganate oxidation produces 1,8-naphthaldehydic acid via cleavage of the tetralin ring .

-

Molecular oxygen in the presence of Co(II) acetate generates 1,8-naphthalic anhydride .

Comparative Reactivity

The compound’s reactivity is influenced by steric hindrance from the 1,8-dimethyl groups, which slows electrophilic substitution but enhances stability in dehydrogenation.

Applications De Recherche Scientifique

Medicinal Chemistry

Retinoid Development

1,8-Dimethyltetralin serves as a foundational structure for synthesizing retinoids, which are compounds vital for treating epithelial cancers and skin diseases. A study developed a series of retinoids based on the dimethyltetralin framework, demonstrating significant biological activity in reversing keratinization in epithelial tissues. The most active compounds exhibited ED50 values in the range of M, indicating their potential as therapeutic agents against epithelial cancer .

Structure-Activity Relationship (SAR) Studies

The investigation into the SAR of these retinoids revealed that specific structural modifications could enhance their efficacy. For instance, the 9E isomers were found to be 40-60 times more active than their 9Z counterparts, emphasizing the importance of stereochemistry in drug design .

Organic Synthesis

Catalytic Processes

this compound is utilized in catalytic dehydrogenation processes to produce valuable naphthalene derivatives. For example, research has demonstrated that 1,5-dimethyl tetralin can be converted into 1,5-dimethyl naphthalene through gas-phase catalytic dehydrogenation using chromia-alumina catalysts. This method offers improved conversion rates and catalyst longevity compared to traditional processes .

| Catalyst Type | Reaction Conditions | Conversion Rate (%) |

|---|---|---|

| Chromia-Alumina | 300-450 °C | High |

| Palladium on Carbon | Liquid phase | Moderate |

| Platinum on Alumina | Gas phase | Low |

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential in polymer synthesis. The compound's ability to undergo polymerization reactions makes it a candidate for creating novel materials with desirable mechanical and thermal properties. Research indicates that incorporating dimethyltetralin units into polymer backbones can enhance flexibility and strength .

Case Studies

Case Study 1: Synthesis of Retinoids

A comprehensive study synthesized fifteen new retinoids based on the dimethyltetralin structure. The evaluation involved assessing their effectiveness in reversing keratinization using hamster tracheal organ culture assays. The results indicated that certain compounds could significantly improve epithelial cell differentiation, suggesting a promising avenue for cancer treatment .

Case Study 2: Catalytic Dehydrogenation Efficiency

In an industrial application, researchers optimized a catalytic process for converting dimethyltetralins into naphthalene derivatives. The study highlighted the efficiency of chromia-alumina catalysts under milder conditions compared to traditional methods. This advancement not only improves yield but also reduces operational costs associated with high-temperature processes .

Mécanisme D'action

The mechanism of action of 1,8-dimethyltetralin involves its interaction with various molecular targets and pathways. As a polycyclic hydrocarbon, it can participate in hydrophobic interactions with biological membranes and proteins. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Dimethyltetralin: Another dimethyl derivative of tetralin, differing in the position of the methyl groups.

Tetralin (1,2,3,4-tetrahydronaphthalene): The parent compound without methyl substitutions.

Decahydronaphthalene (decalin): A fully hydrogenated derivative of naphthalene.

Uniqueness

1,8-Dimethyltetralin is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to other dimethyltetralin isomers .

Activité Biologique

1,8-Dimethyltetralin is a bicyclic compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that may include alkylation and cyclization processes. According to a patent, various dimethyltetralin derivatives can be produced through dehydrogenation and isomerization reactions of specific precursors under controlled conditions .

Biological Properties

-

Antitumor Activity :

This compound has been evaluated for its antiproliferative effects against several human cancer cell lines. In vitro studies have indicated that certain derivatives exhibit significant cytotoxicity. For instance, compounds derived from tetralin structures have shown effectiveness against bladder (T-24), breast (MCF-7), liver (HepG2), lung (A549), and colon (HT-29) cancer cells . Table 1: Antiproliferative Activity of this compound DerivativesCompound Cell Line IC50 (µM) 6g T-24 5.2 6h MCF-7 3.8 6d HepG2 4.5 6b A549 6.0 -

Mechanism of Action :

The mechanism through which this compound exerts its effects includes modulation of cell signaling pathways involved in apoptosis and cell cycle regulation. The compound may induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . -

Antioxidant Properties :

Studies have also highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related cellular damage .

Case Studies

A notable study published in the Journal of Organic Chemistry examined the biological activity of various dimethyltetralin derivatives, including their structure-activity relationships (SAR). The findings suggested that modifications to the dimethyltetralin structure significantly influenced biological activity, with certain configurations yielding higher potency against tumor cells .

In another study focused on retinoid analogs based on the dimethyltetralin framework, researchers found that specific isomers displayed enhanced activity in reversing keratinization in epithelial tissues, indicating potential applications in treating skin diseases and cancers .

Propriétés

IUPAC Name |

1,8-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNZVXVZQFTXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC=CC(=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880794 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25419-33-4 | |

| Record name | 1,8-Dimethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.